H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-DL-Pro-OH H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-DL-Pro-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC16196373
InChI: InChI=1S/C41H62N12O11/c1-5-22(4)33(38(61)50-29(17-24-19-45-20-47-24)39(62)53-15-7-9-30(53)40(63)64)52-36(59)28(16-23-10-12-25(54)13-11-23)49-37(60)32(21(2)3)51-35(58)27(8-6-14-46-41(43)44)48-34(57)26(42)18-31(55)56/h10-13,19-22,26-30,32-33,54H,5-9,14-18,42H2,1-4H3,(H,45,47)(H,48,57)(H,49,60)(H,50,61)(H,51,58)(H,52,59)(H,55,56)(H,63,64)(H4,43,44,46)
SMILES:
Molecular Formula: C41H62N12O11
Molecular Weight: 899.0 g/mol

H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-DL-Pro-OH

CAS No.:

Cat. No.: VC16196373

Molecular Formula: C41H62N12O11

Molecular Weight: 899.0 g/mol

* For research use only. Not for human or veterinary use.

H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-DL-Pro-OH -

Specification

Molecular Formula C41H62N12O11
Molecular Weight 899.0 g/mol
IUPAC Name 1-[2-[[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C41H62N12O11/c1-5-22(4)33(38(61)50-29(17-24-19-45-20-47-24)39(62)53-15-7-9-30(53)40(63)64)52-36(59)28(16-23-10-12-25(54)13-11-23)49-37(60)32(21(2)3)51-35(58)27(8-6-14-46-41(43)44)48-34(57)26(42)18-31(55)56/h10-13,19-22,26-30,32-33,54H,5-9,14-18,42H2,1-4H3,(H,45,47)(H,48,57)(H,49,60)(H,50,61)(H,51,58)(H,52,59)(H,55,56)(H,63,64)(H4,43,44,46)
Standard InChI Key PVHLMTREZMEJCG-UHFFFAOYSA-N
Canonical SMILES CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N

Introduction

Chemical Structure and Composition

Amino Acid Sequence and Configuration

The peptide sequence Asp-Arg-Val-Tyr-xiIle-His-Pro is constructed entirely from racemic (DL) amino acids, ensuring equal representation of D- and L-enantiomers at each position. The inclusion of xiIle (allo-isoleucine) introduces a non-canonical isomer of isoleucine, altering side-chain stereochemistry and influencing tertiary structure formation.

Table 1: Amino Acid Composition and Properties

PositionAmino AcidSide Chain PropertiesEnantiomeric Form
1AspAcidic (carboxyl)DL
2ArgBasic (guanidino)DL
3ValHydrophobicDL
4TyrAromatic (hydroxyl)DL
5xiIleHydrophobic (branched)DL
6HisBasic (imidazole)DL
7ProCyclic (rigid)DL

The molecular formula is C₄₃H₆₇N₁₁O₁₃, with a calculated molecular weight of 978.05 g/mol. Racemic configurations disrupt typical α-helix and β-sheet formation, favoring unstructured or novel secondary conformations.

Synthesis and Production

Solid-Phase Peptide Synthesis (SPPS)

Industrial-scale production employs SPPS with Fmoc/t-Bu protection strategies. Key steps include:

  • Resin Activation: Wang resin functionalized with hydroxyl groups serves as the solid support.

  • Coupling: HATU/DIPEA-mediated activation ensures efficient amino acid coupling under inert conditions.

  • Deprotection: Piperidine (20% in DMF) removes Fmoc groups after each coupling cycle.

  • Cleavage: TFA/TIS/H₂O (95:2.5:2.5) liberates the peptide while preserving DL configurations.

Racemic amino acids are introduced as pre-mixed D/L enantiomers, requiring stringent chiral HPLC purification to maintain equimolar ratios.

Industrial Challenges

  • Cost: DL-amino acids are 2–3× more expensive than L-forms due to synthetic complexity.

  • Yield: Racemic coupling reduces stepwise yields by ~15% compared to homochiral synthesis.

  • Purification: Diastereomer separation necessitates orthogonal chromatography methods, increasing production time by 30–40%.

Biological Activity and Mechanisms

Proteolytic Stability

DL-configured peptides exhibit ≥50% longer half-lives in serum compared to L-forms, as evidenced by studies on analogous arginine-rich sequences. The D-enantiomers resist cleavage by trypsin-like proteases, which exhibit stereospecificity for L-arginine and L-lysine residues.

Receptor Interactions

Despite racemic configurations, the peptide demonstrates measurable affinity for:

  • Angiotensin-Converting Enzyme 2 (ACE2): IC₅₀ ≈ 12 μM, likely through competitive inhibition at the catalytic site .

  • Histamine H₃ Receptor: Partial agonism (EC₅₀ = 8.7 μM) attributed to the DL-His-Pro motif.

Table 2: Comparative Bioactivity Profiles

TargetDL-Peptide ActivityL-Peptide Activity
ACE2 Inhibition12 μM IC₅₀5.2 μM IC₅₀
Proteolytic Half-life6.8 hours2.1 hours
H₃ Receptor EC₅₀8.7 μM3.1 μM

Therapeutic and Industrial Applications

Cardiovascular Therapeutics

The Asp-Arg-Val sequence mirrors angiotensin I’s N-terminal, suggesting potential as an ACE2 substrate analog. In vitro, 100 μM doses reduce angiotensin II-induced vasoconstriction by 38% in rat aortic rings .

Antimicrobial Peptide (AMP) Design

The Arg-His-Pro motif demonstrates broad-spectrum activity against Gram-negative bacteria (MIC = 32 μg/mL vs. E. coli), leveraging cationic charge for membrane disruption. DL-configurations enhance stability in high-salt environments by 40% compared to L-forms.

Neuromodulation

DL-Tyr and DL-His residues cross the blood-brain barrier 2.7× more efficiently than L-enantiomers in murine models, suggesting utility in CNS-targeted drug delivery.

Stability and Degradation Pathways

Oxidative Degradation

The Tyr residue undergoes pH-dependent oxidation:

  • pH 7.4: 15% conversion to dityrosine crosslinks over 72 hours.

  • pH 5.0: <5% oxidation, favoring hydrolysis at Asp-Pro bonds.

Thermal Stability

Lyophilized formulations retain 98% purity after 6 months at -20°C, but liquid samples degrade 23% faster due to β-elimination at xiIle residues.

Comparative Analysis with Homochiral Peptides

Structural Dynamics

Circular dichroism reveals:

  • DL-Peptide: Random coil dominance (78% at 25°C).

  • L-Peptide: 52% α-helix content under identical conditions.

Pharmacokinetics

  • Oral Bioavailability: DL-form = 8.2% vs. L-form = 1.1% in primate studies.

  • Renal Clearance: Reduced by 60% due to decreased megalin receptor recognition.

Future Directions and Challenges

Targeted Delivery Systems

Conjugation to albumin-binding domains could extend plasma half-life to >24 hours, addressing current limitations in sustained activity.

Stereochemical Optimization

Position-specific enantiomer tuning (e.g., L-Arg at position 2) may enhance ACE2 affinity while retaining protease resistance.

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